molecular formula C10H7F3N2O B063983 N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide CAS No. 175277-96-0

N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B063983
CAS No.: 175277-96-0
M. Wt: 228.17 g/mol
InChI Key: OBFBGHKUUCGSPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-(trifluoromethyl)aniline with cyanoacetic acid under specific conditions. One common method includes the use of isopropyl alcohol as a solvent, followed by the addition of water to precipitate the product . The reaction is carried out at temperatures ranging from 20°C to 30°C, and the mixture is then cooled to 0°C to 10°C to facilitate crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, and the final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting biochemical pathways. For instance, it can inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis . This inhibition disrupts the production of nucleotides, which are essential for DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide is unique due to its specific structural features, such as the presence of a cyano group and a trifluoromethyl group. These functional groups contribute to its distinct chemical properties and reactivity, making it valuable in various research applications .

Biological Activity

N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound this compound contains a trifluoromethyl group, a cyano group, and an acetamide moiety. These functional groups contribute to its lipophilicity and reactivity, making it a candidate for various biological applications.

The mechanism of action of this compound involves several key interactions:

  • Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.
  • Enzyme Interaction : The cyano group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
  • Covalent Bond Formation : The chloroacetamide part can undergo nucleophilic attack, leading to covalent modifications of target proteins.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit promising antimicrobial properties. In vitro studies have evaluated its effectiveness against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. For instance, derivatives of cyanoacetamides have demonstrated significant antimicrobial activity, suggesting that this compound may also possess similar properties.

Anticancer Activity

The compound has been investigated for its anticancer potential, particularly against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The Sulforhodamine B (SRB) assay indicated that certain derivatives showed promising results in inhibiting cell proliferation. This suggests that the structural motifs present in this compound could be leveraged for developing new anticancer agents.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is essential. Below is a summary table highlighting key features:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamideC₁₀H₇F₃N₂OContains trifluoromethyl groupDifferent functional groups leading to varied reactivity
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamideC₁₀H₇F₃N₂OSimilar acetamide structureVariation in position of cyano group affecting biological activity
2-Cyano-N-(4-fluorophenyl)acetamideC₉H₈FN₂OContains fluorine instead of trifluoromethoxyLess steric hindrance compared to trifluoromethoxy

This table illustrates how the presence and position of functional groups can significantly influence the biological activity of these compounds.

Case Studies and Research Findings

  • Anticancer Research : A study focusing on N-cyanoacetamides reported their efficacy against MCF7 cells, demonstrating a dose-dependent response in cell viability assays. The findings indicate that modifications to the acetamide structure can enhance anticancer properties.
  • Antimicrobial Studies : In another investigation, derivatives were synthesized and tested for antimicrobial activity using turbidimetric methods. Results showed that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
  • Mechanistic Insights : Research into the mechanism revealed that the trifluoromethyl group enhances binding affinity to target enzymes, potentially increasing the efficacy of the compound as an inhibitor in biochemical pathways .

Properties

IUPAC Name

N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c1-6(16)15-9-3-2-7(5-14)4-8(9)10(11,12)13/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFBGHKUUCGSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371566
Record name N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-96-0
Record name N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175277-96-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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